4-(1-Methyl-1H-pyrazol-4-yl)-2-(oxan-4-yl)pyrimidine
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Overview
Description
4-(1-Methyl-1H-pyrazol-4-yl)-2-(oxan-4-yl)pyrimidine is a heterocyclic compound that features both pyrazole and pyrimidine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Methyl-1H-pyrazol-4-yl)-2-(oxan-4-yl)pyrimidine typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone.
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized by the condensation of a β-dicarbonyl compound with a guanidine derivative.
Coupling of the Rings: The final step involves coupling the pyrazole and pyrimidine rings through a suitable linker, such as an oxane group.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Chemical Reactions Analysis
Types of Reactions
4-(1-Methyl-1H-pyrazol-4-yl)-2-(oxan-4-yl)pyrimidine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of reduced derivatives with hydrogen addition.
Substitution: Formation of halogenated or other substituted derivatives.
Scientific Research Applications
4-(1-Methyl-1H-pyrazol-4-yl)-2-(oxan-4-yl)pyrimidine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.
Biology: Potential use as a probe in biochemical assays due to its unique structure.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(1-Methyl-1H-pyrazol-4-yl)-2-(oxan-4-yl)pyrimidine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids, depending on the application. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects in biological pathways.
Comparison with Similar Compounds
Similar Compounds
- 4-(1-Methyl-1H-pyrazol-4-yl)-2-(oxan-4-yl)methanamine
- 4-(1-Methyl-1H-pyrazol-4-yl)-2-(oxan-4-yl)benzene
Uniqueness
4-(1-Methyl-1H-pyrazol-4-yl)-2-(oxan-4-yl)pyrimidine is unique due to its combination of pyrazole and pyrimidine rings, which imparts specific chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C13H16N4O |
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Molecular Weight |
244.29 g/mol |
IUPAC Name |
4-(1-methylpyrazol-4-yl)-2-(oxan-4-yl)pyrimidine |
InChI |
InChI=1S/C13H16N4O/c1-17-9-11(8-15-17)12-2-5-14-13(16-12)10-3-6-18-7-4-10/h2,5,8-10H,3-4,6-7H2,1H3 |
InChI Key |
YSZBZGWNGXNUMJ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C=N1)C2=NC(=NC=C2)C3CCOCC3 |
Origin of Product |
United States |
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